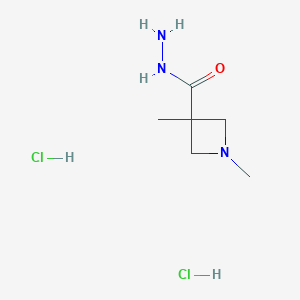

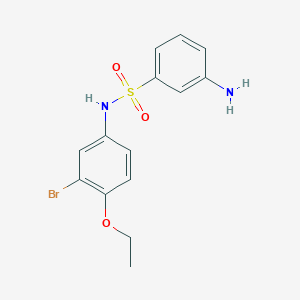

![molecular formula C12H11N7O3 B2835824 N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide CAS No. 2034373-55-0](/img/structure/B2835824.png)

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of dihydropyrido[2,3-d]pyrimidine . Dihydropyrido[2,3-d]pyrimidines have received great interest over the past years because of their diverse range of pharmacological activities, including antitumor, antibacterial, antihypertension, antimicrobial, analgesic, and as an adenosine kinase inhibitor .

Synthesis Analysis

The synthesis of dihydropyrido[2,3-d]pyrimidine derivatives involves a three-component one-pot reaction between 6-amino-1,3-dimethyl uracil, aromatic aldehydes, and 1,3-dicarbonyl compounds under reflux conditions .Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various spectroscopic techniques. For instance, FT-IR spectroscopy reveals the presence of NH2 stretch, aromatic C–H stretch, C≡N stretch, C=O stretch, aromatic C=C stretch, symmetric C–H bend, CH3, and aromatic C–H out of plane bending . NMR spectroscopy provides further insights into the structure .Chemical Reactions Analysis

The compound is involved in a series of chemical reactions during its synthesis. The direct three-component condensation of 6-aminouracil, 6-amino-2-thiouracil or 6-amino-1,3-dimethyluracil, with arylaldehydes and malononitrile generates a series of pyrido[2,3-d]pyrimidine derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from its spectroscopic data. For instance, the FT-IR and NMR data provide information about the functional groups present in the molecule .科学的研究の応用

Synthesis and Biological Evaluation

Novel synthetic approaches for pyrazolopyrimidine derivatives have been developed, demonstrating their potential as anticancer and anti-5-lipoxygenase agents. These compounds are synthesized via condensation reactions and have shown promising results in cytotoxicity assays against cancer cell lines, such as HCT-116 and MCF-7, and in inhibiting 5-lipoxygenase activities, suggesting their potential therapeutic applications in cancer treatment and inflammation-related diseases (Rahmouni et al., 2016).

Anticancer and Antimicrobial Activities

Research into enaminones and their derivatives has expanded the understanding of pyridine and pyrimidine scaffolds in drug discovery. These compounds have been identified for their antitumor and antimicrobial activities, highlighting the versatility of pyrimidine derivatives in addressing a broad spectrum of biological targets. The synthesis of these derivatives involves reactions with active methylene compounds and hydrazine hydrate, leading to compounds with significant cytotoxic effects against various cancer cell lines and antimicrobial properties against bacteria (Riyadh, 2011).

Anti-Inflammatory and Analgesic Properties

Compounds derived from visnaginone and khellinone have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These novel benzodifuranyl and thiazolopyrimidine derivatives have demonstrated high inhibitory activity on COX-2 selectivity, comparable analgesic protection, and anti-inflammatory effects, positioning them as potential leads for the development of new anti-inflammatory and analgesic drugs (Abu‐Hashem et al., 2020).

Enzymatic Activity Enhancement

Studies on pyrazolopyrimidinyl keto-esters have not only focused on their synthesis but also on their ability to enhance enzymatic activities, such as increasing the reactivity of cellobiase. This highlights the potential application of these compounds in biocatalysis and the development of enzyme modulators (Abd & Awas, 2008).

作用機序

While the exact mechanism of action for this specific compound is not mentioned in the retrieved papers, pyrido[2,3-d]pyrimidines are known to exhibit a wide range of biological activities. They inhibit Toxoplasma gondii (tg) and Pneumocystis carinii (pc) of tumor cell lines in culture, and the activity is attributed to inhibition of dihydrofolate reductase (DHFR) .

特性

IUPAC Name |

N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-2H-triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N7O3/c20-10(8-6-15-18-17-8)14-4-5-19-11(21)7-2-1-3-13-9(7)16-12(19)22/h1-3,6H,4-5H2,(H,14,20)(H,13,16,22)(H,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWIBLXVDWIBWGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC(=O)N(C2=O)CCNC(=O)C3=NNN=C3)N=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-2-(methylsulfonyl)-3-{4-[4-(trifluoromethyl)piperidin-1-yl]phenyl}acrylonitrile](/img/structure/B2835743.png)

![2-(4-phenoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2835746.png)

![6-(tert-butyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-pyrimidinone](/img/structure/B2835754.png)

![N-tert-butyl-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2835755.png)

![5-bromo-2-chloro-N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2835756.png)

![2-Chloro-N-[2-(5-propoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2835757.png)

![2-[4-(Methylamino)oxan-4-yl]ethan-1-ol](/img/structure/B2835759.png)

![N-(2-methylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2835764.png)